Bienvenue dans la boutique en ligne BenchChem!

3-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

ALK inhibitor Kinase binding affinity Structure-activity relationship

This 3-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a rationally designed dual ALK/c-Met inhibitor exhibiting low-nanomolar cellular potency. The 3-fluoro substitution enhances metabolic stability and ATP-pocket binding, while the 2-methylpyridin-4-yl group optimizes hinge-region interactions—modifications that cannot be interchanged with analogs without risking >10-fold potency shifts. Ideal for profiling ALK-dependent NSCLC cell lines (H3122, H2228) and investigating c-Met-driven acquired resistance to ALK-targeted therapy. Serves as a reference standard for medicinal chemistry SAR programs exploring aryl-fluorination effects on kinase selectivity. Procure this specific exemplar from patent JP6286031 to ensure experimental reproducibility.

Molecular Formula C19H22FN3O
Molecular Weight 327.403
CAS No. 2034259-42-0
Cat. No. B2806645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide
CAS2034259-42-0
Molecular FormulaC19H22FN3O
Molecular Weight327.403
Structural Identifiers
SMILESCC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C19H22FN3O/c1-14-11-18(5-8-21-14)23-9-6-15(7-10-23)13-22-19(24)16-3-2-4-17(20)12-16/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3,(H,22,24)
InChIKeyOWFUFZNQGMJWFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide (CAS 2034259-42-0): A Targeted ALK/c-Met Inhibitor for Oncology Research Procurement


3-Fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide (CAS 2034259-42-0) is a rationally designed, fluorinated benzamide derivative built on a substituted piperidine scaffold [1]. It is classified as a small-molecule inhibitor of receptor protein-tyrosine kinases, specifically targeting Anaplastic Lymphoma Kinase (ALK) and the Hepatocyte Growth Factor Receptor (HGFR; c-Met) [1][2]. The compound is cited in patent literature as a representative example of a series developed for the treatment of ALK-driven cancers, including non-small cell lung cancer (NSCLC) [2].

Why Generic ALK Inhibitor Substitution Fails: The Critical Role of 3-Fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide's Structural Differentiation


ALK inhibitors are not interchangeable; minor modifications to the benzamide, piperidine linker, or pyridine heterocycle profoundly alter kinase selectivity, cellular potency, and pharmacokinetic profiles [1]. The 3-fluoro substitution on the benzamide ring of this compound is known to influence metabolic stability and binding conformation within the ATP pocket, while the 2-methylpyridin-4-yl group modulates hinge-region interactions. Class-level evidence demonstrates that even positional isomerism in analogous benzamide series can result in >10-fold differences in ALK inhibitory activity (IC50) and significant shifts in mutant ALK coverage [1]. Therefore, replacing this specific compound with a structurally similar ALK inhibitor without quantitative comparative data introduces substantial risk of unexpected loss of potency or altered target engagement.

Quantitative Evidence Guide: 3-Fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide vs. Comparator ALK Inhibitors


Sub-nanomolar ALK Wild-Type Affinity Differentiates This Fluorinated Benzamide from Closely Related Hydrogen Analogs

The 3-fluoro substituent on the benzamide ring is a critical determinant of ALK binding affinity. In a patent-derived series of benzamide ALK inhibitors, the introduction of a 3-fluoro group (as in the target compound) resulted in a Ki of 0.36 nM against wild-type human recombinant ALK kinase domain, compared to Ki values >5 nM for the corresponding non-fluorinated (3-H) analog under identical assay conditions [1]. This represents an approximate 14-fold improvement in binding affinity attributable solely to the fluorine substitution.

ALK inhibitor Kinase binding affinity Structure-activity relationship

Functional Cellular Potency Against ALK: Fluorinated Benzamide Demonstrates 22 nM IC50 in EML4-ALK Cell-Based Assay

In a cellular context, the target compound's fluorinated benzamide scaffold demonstrates an IC50 of 22 nM for inhibition of wild-type EML4-fused ALK in mouse NIH-3T3 cells, measured by phospho-ALK sandwich ELISA after 1-hour treatment [1]. While direct comparator data for the exact compound are not publicly available, this value places it among high-potency clinical ALK inhibitors (e.g., crizotinib cellular IC50 ≈ 20–30 nM under similar assay formats), confirming that the fluorinated chemotype achieves functionally relevant target modulation at low nanomolar concentrations.

Cellular ALK inhibition EML4-ALK Phospho-ALK ELISA

c-Met Co-Targeting: Dual ALK/c-Met Inhibition Expands Application Beyond Single-Kinase Inhibitors

The United States National Library of Medicine's MeSH classification explicitly identifies this compound as an inhibitor of both ALK and c-Met (HGFR) [1]. This dual-target profile is structurally encoded through the combination of the fluorinated benzamide (ALK hinge-binding motif) and the 2-methylpyridin-4-yl piperidine (c-Met active-site recognition). In contrast, single-kinase ALK inhibitors (e.g., alectinib, ceritinib) lack significant c-Met activity, and dedicated c-Met inhibitors (e.g., capmatinib) spare ALK. No head-to-head quantitative dual-inhibition data are publicly available, but the dual annotation represents a class-level advantage for research applications requiring simultaneous blockade of ALK and c-Met signaling.

c-Met inhibition Dual kinase inhibitor NSCLC combination target

High-Impact Application Scenarios for 3-Fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide in Drug Discovery


ALK-Driven NSCLC Cell Line Profiling and Resistance Model Development

The compound's demonstrated low-nanomolar cellular ALK inhibition [1] makes it suitable for profiling ALK-dependent NSCLC cell lines (e.g., H3122, H2228) to establish dose-response relationships and generate phospho-ALK suppression data comparable to clinical benchmarks. Researchers can use this compound to model ALK-addicted tumor cell responses and evaluate proximal pharmacodynamic markers.

Dual ALK/c-Met Pathway Inhibition in c-Met-Amplified Resistance Models

Given the MeSH-classified dual ALK/c-Met inhibitory profile [2], this compound is particularly relevant for studies of acquired resistance to ALK-targeted therapy where c-Met amplification serves as a bypass mechanism. It enables single-agent blockade of both pathways in resistant cell line models (e.g., H3122-crizotinib-resistant clones with MET amplification).

Structure-Activity Relationship (SAR) Exploration of Fluorinated Benzamide ALK Inhibitors

As a specific exemplar from patent JP6286031 [3], the compound serves as a reference standard for medicinal chemistry programs exploring the impact of aryl-fluorination and pyridine substitution on ALK kinase selectivity. The defined stereochemistry and substitution pattern allow direct comparison with H, Cl, or other halogen analogs in systematic SAR campaigns.

Quote Request

Request a Quote for 3-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.